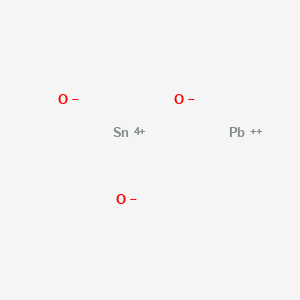
Lead tin trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead tin trioxide is an inorganic compound composed of lead, tin, and oxygen. It is known for its unique properties and potential applications in various fields, including electronics and materials science. This compound is of interest due to its potential use in advanced technological applications, such as sensors and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead tin trioxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. In a typical solid-state reaction, lead oxide and tin oxide are mixed in stoichiometric amounts and heated at high temperatures to form this compound. The reaction conditions, such as temperature and duration, are crucial for obtaining a pure and well-crystallized product.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, lead oxide and tin oxide, are thoroughly mixed and subjected to calcination at temperatures ranging from 600°C to 800°C. The resulting product is then cooled and ground to obtain a fine powder of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Lead tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, often facilitated by the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can yield elemental lead and tin.
Aplicaciones Científicas De Investigación
Lead tin trioxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biosensors and bioimaging applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of advanced materials, such as ceramics and electronic components.
Mecanismo De Acción
The mechanism of action of lead tin trioxide involves its interaction with various molecular targets and pathways. In catalytic applications, it facilitates chemical reactions by providing active sites for reactants to interact. In biosensing applications, it interacts with biological molecules, leading to detectable changes in electrical or optical signals.
Comparación Con Compuestos Similares
- Lead oxide
- Tin oxide
- Lead tin dioxide
- Mixed metal oxides
Propiedades
Número CAS |
12036-31-6 |
|---|---|
Fórmula molecular |
OPbSn |
Peso molecular |
342 g/mol |
Nombre IUPAC |
lead(2+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/O.Pb.Sn |
Clave InChI |
LOUDNWOAODNDEJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Sn+4].[Pb+2] |
SMILES canónico |
O=[Sn].[Pb] |
Key on ui other cas no. |
12036-31-6 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















